
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the positions of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and the products formed in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability, reactivity, and acidity or basicity .Aplicaciones Científicas De Investigación
Antiviral Research
The indole derivatives, to which the compound belongs, have been reported to possess significant antiviral activities . These activities are particularly relevant in the development of treatments against RNA and DNA viruses. The compound’s structural features may allow it to interact with viral components, inhibiting replication or assembly processes .
Anti-Inflammatory Applications
Indole derivatives are also known for their anti-inflammatory properties . This compound could be investigated for its potential to modulate inflammatory pathways, which could lead to new therapeutic agents for treating chronic inflammatory diseases .
Anticancer Potential
The structural complexity of this compound, with multiple aromatic rings and heteroatoms, suggests it could be used in anticancer research . It may interact with various cellular targets, potentially leading to the development of novel oncology medications .
Antimicrobial Activity
Research into indole derivatives has shown that they can have antimicrobial effects . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens, contributing to the field of new antibiotic development .
Agricultural Applications
Compounds with similar structures have been utilized in the development of agricultural chemicals , such as pesticides and herbicides. This compound’s potential activity against plant viruses could be an area of interest for protecting crops from viral diseases .
Neuropharmacology
Given the indole core’s presence in many neuroactive substances, this compound could be researched for its effects on the nervous system, possibly leading to new treatments for neurological disorders .
Enzyme Inhibition
The compound’s ability to act as an enzyme inhibitor could be harnessed in various fields, including biochemistry and pharmacology. It could be a key molecule in studying enzyme mechanisms or developing enzyme-based assays .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future directions could involve further studies to better understand the compound’s properties, reactions, and potential applications. This could include developing more efficient synthesis methods, studying its reactions with other compounds, or investigating its potential uses in medicine, materials science, or other fields .
Propiedades
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-14-12-19(13-15-21)18-32-30-25-10-5-11-26-24(25)17-27(20-6-2-1-3-7-20)31(26)23-9-4-8-22(29)16-23/h1-4,6-9,12-17H,5,10-11,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMXTJCKURBHM-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

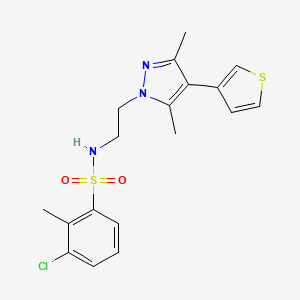
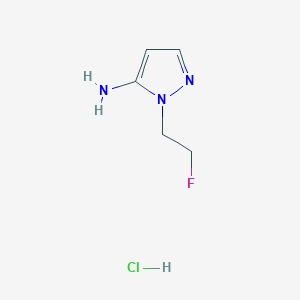

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)
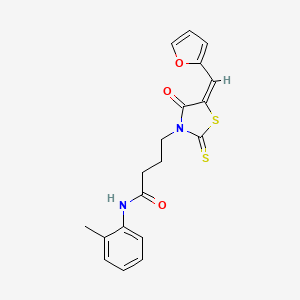


![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)
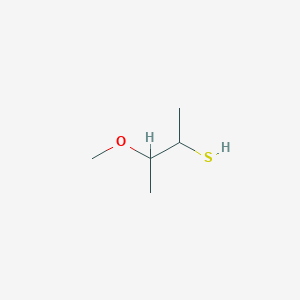
![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)

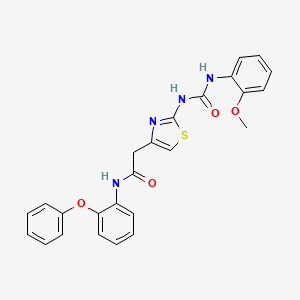
![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)